![molecular formula C16H16ClN3O5 B14271642 5-Methyl-3-[(2-oxopropyl)amino]phenazin-5-ium perchlorate CAS No. 184763-73-3](/img/structure/B14271642.png)
5-Methyl-3-[(2-oxopropyl)amino]phenazin-5-ium perchlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-3-[(2-oxopropyl)amino]phenazin-5-ium perchlorate is a complex organic compound that belongs to the phenazine family. Phenazines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields, including medicine, agriculture, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3-[(2-oxopropyl)amino]phenazin-5-ium perchlorate typically involves the condensation of 1,2-diaminobenzene with appropriate aldehydes or ketones, followed by oxidation and cyclization steps . The reaction conditions often require the use of catalysts such as palladium or copper, and the reactions are carried out under controlled temperatures and pressures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are essential to achieve consistent quality and efficiency. The purification of the final product is typically done through crystallization or chromatography techniques .
Analyse Chemischer Reaktionen
Types of Reactions
5-Methyl-3-[(2-oxopropyl)amino]phenazin-5-ium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the phenazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out in solvents such as ethanol or dichloromethane under controlled temperatures .
Major Products
The major products formed from these reactions include various substituted phenazine derivatives, which can have different biological and chemical properties .
Wissenschaftliche Forschungsanwendungen
5-Methyl-3-[(2-oxopropyl)amino]phenazin-5-ium perchlorate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its antimicrobial and antitumor properties.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 5-Methyl-3-[(2-oxopropyl)amino]phenazin-5-ium perchlorate involves its interaction with various molecular targets and pathways. It can intercalate into DNA, disrupting the replication and transcription processes. Additionally, it can generate reactive oxygen species (ROS) that cause oxidative damage to cellular components .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenazine: The parent compound with a simpler structure.
Pyocyanin: A naturally occurring phenazine with antimicrobial properties.
Phenazine-1-carboxylic acid: Known for its antifungal activity.
Uniqueness
5-Methyl-3-[(2-oxopropyl)amino]phenazin-5-ium perchlorate is unique due to its specific substituents that enhance its biological activity and chemical stability. Its ability to form stable perchlorate salts also makes it distinct from other phenazine derivatives .
Eigenschaften
CAS-Nummer |
184763-73-3 |
|---|---|
Molekularformel |
C16H16ClN3O5 |
Molekulargewicht |
365.77 g/mol |
IUPAC-Name |
1-[(10-methylphenazin-10-ium-2-yl)amino]propan-2-one;perchlorate |
InChI |
InChI=1S/C16H15N3O.ClHO4/c1-11(20)10-17-12-7-8-14-16(9-12)19(2)15-6-4-3-5-13(15)18-14;2-1(3,4)5/h3-9H,10H2,1-2H3;(H,2,3,4,5) |
InChI-Schlüssel |
VLBVYCZCJAPZIK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CNC1=CC2=[N+](C3=CC=CC=C3N=C2C=C1)C.[O-]Cl(=O)(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


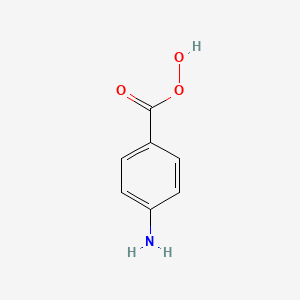
![2,6-Di-tert-butyl-4-[(pentamethylphenyl)methyl]phenol](/img/structure/B14271582.png)
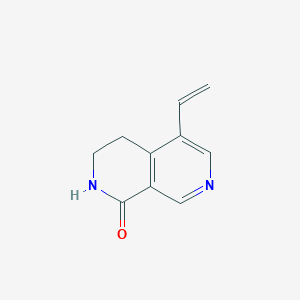
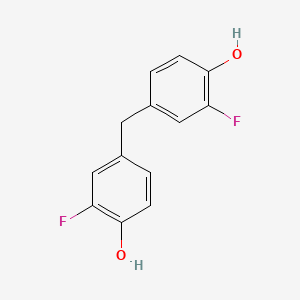

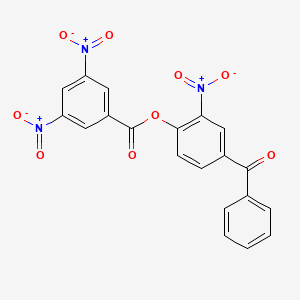
![1-tert-Butyl-4-[2-(4-methoxyphenyl)ethyl]benzene](/img/structure/B14271612.png)
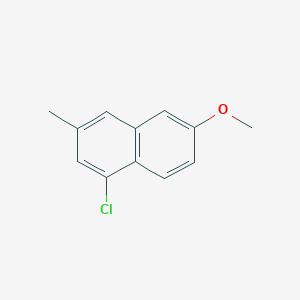
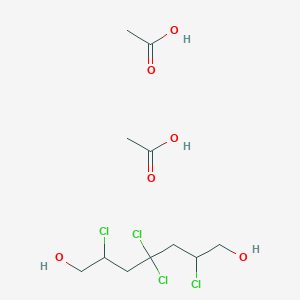
![2-Methyl-2H,5H-pyrano[3,2-c][1]benzopyran-5-one](/img/structure/B14271621.png)
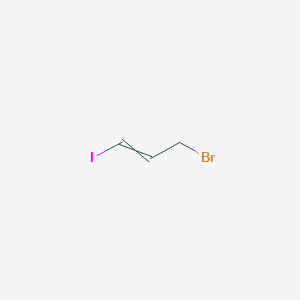
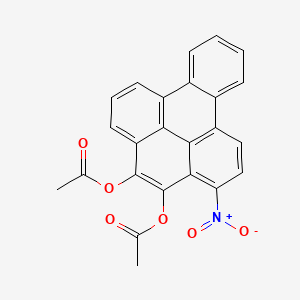
![2,2'-Methylenebis{4-[(4-hydroxyphenyl)methyl]phenol}](/img/structure/B14271627.png)
![3-[2-(2,4-Dinitrophenyl)hydrazinylidene]naphthalen-2(3H)-one](/img/structure/B14271635.png)
